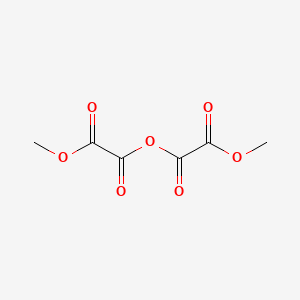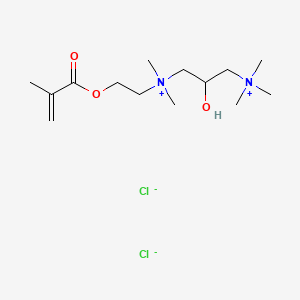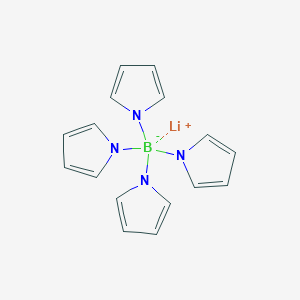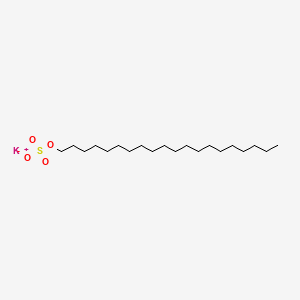
Potassium icosyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium icosyl sulfate is a chemical compound with the molecular formula C20H41KO4S. It is a potassium salt of icosyl sulfate, characterized by its surfactant properties. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium icosyl sulfate can be synthesized through the reaction of icosanol with sulfur trioxide, followed by neutralization with potassium hydroxide. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous conditions are preferred to avoid hydrolysis.
Catalysts: Sometimes used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of potassium icosyl sulfate involves large-scale reactors where icosanol is reacted with sulfur trioxide gas. The resulting icosyl sulfate is then neutralized with potassium hydroxide to form the final product. The process is optimized for high yield and purity, often involving purification steps such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Potassium icosyl sulfate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
Oxidation: Produces sulfonic acids.
Substitution: Can yield various substituted icosyl derivatives.
Aplicaciones Científicas De Investigación
Potassium icosyl sulfate is used in several scientific research applications:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: Used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Employed in the formulation of detergents and emulsifiers.
Mecanismo De Acción
The mechanism of action of potassium icosyl sulfate involves its surfactant properties, which allow it to reduce surface tension and interact with lipid membranes. This interaction can disrupt cell membranes, making it useful in applications such as drug delivery and membrane studies. The molecular targets include lipid bilayers and membrane proteins, where it can alter membrane permeability and fluidity.
Comparación Con Compuestos Similares
Similar Compounds
Potassium dodecyl sulfate: Another surfactant with a shorter carbon chain.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Potassium cetyl sulfate: Similar in structure but with a different carbon chain length.
Uniqueness
Potassium icosyl sulfate is unique due to its longer carbon chain, which provides different surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action and stability.
Conclusion
Potassium icosyl sulfate is a versatile compound with significant applications in various fields. Its unique chemical properties make it valuable in both research and industrial settings, particularly for its surfactant capabilities. Understanding its preparation, reactions, and applications can help in leveraging its full potential in scientific and industrial applications.
Propiedades
Número CAS |
71317-60-7 |
|---|---|
Fórmula molecular |
C20H41KO4S |
Peso molecular |
416.7 g/mol |
Nombre IUPAC |
potassium;icosyl sulfate |
InChI |
InChI=1S/C20H42O4S.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
Clave InChI |
OZONAYCRJSIEKL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


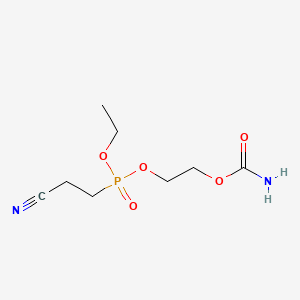
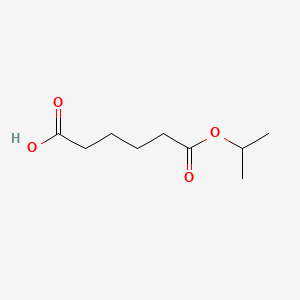

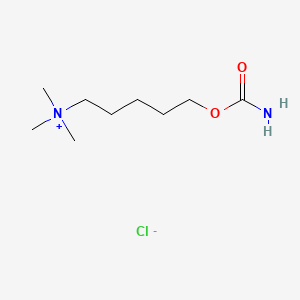
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
![2,5-Pyrrolidinedione, 3-(dodecenyl)-1-[(9Z)-1-oxo-9-octadecenyl]-](/img/structure/B13768379.png)



![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
